molecular formula C21H31Cl2N15O4 B12791161 4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride CAS No. 101772-44-5

4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride

Cat. No.: B12791161
CAS No.: 101772-44-5
M. Wt: 628.5 g/mol
InChI Key: AFOXYHIBZRSJPU-UHFFFAOYSA-N
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Description

4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the imidazole rings, followed by the sequential addition of amino and carbonyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process must ensure high purity and yield, often employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms with altered functional groups. Substitution reactions can result in a wide range of derivatives with different substituents.

Scientific Research Applications

4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide
  • **4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide monohydrochloride

Uniqueness

The uniqueness of 4-(((4-((((Aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((3-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-1H-imidazole-2-carboxamide dihydrochloride lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its multiple imidazole rings and amino groups contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

101772-44-5

Molecular Formula

C21H31Cl2N15O4

Molecular Weight

628.5 g/mol

IUPAC Name

N-[2-[[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;dihydrochloride

InChI

InChI=1S/C21H29N15O4.2ClH/c1-34-8-12(30-15(34)18(38)26-5-4-10(22)23)32-20(40)17-31-13(9-36(17)3)33-19(39)16-29-11(7-35(16)2)28-14(37)6-27-21(24)25;;/h7-9H,4-6H2,1-3H3,(H3,22,23)(H,26,38)(H,28,37)(H,32,40)(H,33,39)(H4,24,25,27);2*1H

InChI Key

AFOXYHIBZRSJPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCC(=N)N)C)C)NC(=O)CN=C(N)N.Cl.Cl

Origin of Product

United States

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